molecular formula C8H14N2OS B12963680 (2-Amino-5-tert-butylthiazol-4-YL)methanol CAS No. 1196152-47-2

(2-Amino-5-tert-butylthiazol-4-YL)methanol

Cat. No.: B12963680
CAS No.: 1196152-47-2
M. Wt: 186.28 g/mol
InChI Key: TVVJVFNSZZTTTP-UHFFFAOYSA-N
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Description

(2-Amino-5-tert-butylthiazol-4-YL)methanol is an organic compound with the molecular formula C8H14N2OS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-tert-butylthiazol-4-YL)methanol typically involves the reaction of tert-butylthiazole with an appropriate aminating agent. One common method is the reaction of tert-butylthiazole with hydroxylamine under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher efficiency. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-tert-butylthiazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2-Amino-5-tert-butylthiazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-Amino-5-tert-butylthiazol-4-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 2-Amino-4-tert-butylthiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole

Uniqueness

(2-Amino-5-tert-butylthiazol-4-YL)methanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity compared to similar compounds.

Properties

CAS No.

1196152-47-2

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

(2-amino-5-tert-butyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C8H14N2OS/c1-8(2,3)6-5(4-11)10-7(9)12-6/h11H,4H2,1-3H3,(H2,9,10)

InChI Key

TVVJVFNSZZTTTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(S1)N)CO

Origin of Product

United States

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